molecular formula C11H11F2NO B14021792 (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone

(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B14021792
M. Wt: 211.21 g/mol
InChI Key: WMJSYIVBSURIBO-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenyl group and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
  • (3,5-Difluorophenyl)(morpholin-1-yl)methanone
  • (3,5-Difluorophenyl)(piperidin-1-yl)methanone

Comparison:

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(3,5-difluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11F2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2

InChI Key

WMJSYIVBSURIBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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